4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine
Description
The exact mass of the compound this compound is 275.12046674 g/mol and the complexity rating of the compound is 297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5S/c1-10-5-15-18(6-10)9-11-7-17(8-11)12-3-4-14-13(16-12)19-2/h3-6,11H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIRUZHYHJBPPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC(=NC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a pyrimidine core with an azetidine ring and a pyrazole moiety, which are known for their roles in various biological activities.
| Component | Structure |
|---|---|
| Pyrimidine Core | Pyrimidine |
| Azetidine Ring | Azetidine |
| Pyrazole Moiety | Pyrazole |
The mechanism of action for this compound is primarily linked to its interaction with specific molecular targets, particularly enzymes involved in cell signaling pathways. The quinazoline core , which is structurally similar, is known to inhibit kinase enzymes, suggesting that the compound may also exhibit kinase inhibitory activity. The azetidine and pyrazole groups could enhance binding affinity and specificity for these targets, potentially leading to significant biological effects.
Anticancer Activity
Research indicates that compounds with similar structural features often exhibit anticancer properties. For instance, studies on pyrazole derivatives have shown promising cytotoxic effects against various cancer cell lines. The compound's potential as an anticancer agent may stem from its ability to induce apoptosis and inhibit tumor growth through modulation of key signaling pathways.
Antimicrobial Activity
Compounds containing pyrazole and pyrimidine moieties have been reported to possess antimicrobial properties. The biological activity can be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Studies
- Anticancer Studies : A study on related pyrazolo[4,3-e][1,2,4]triazines demonstrated strong cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating that similar compounds could be effective in targeting cancer cells while sparing normal cells .
- Antimicrobial Testing : Research has shown that derivatives containing the pyrazole structure exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be influenced by modifications in its structure. Key factors include:
- Substituents on the azetidine ring : Varying the substituents can alter binding affinity to target enzymes.
- Positioning of the methylsulfanyl group : This group may enhance solubility and bioavailability, impacting overall efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
